3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

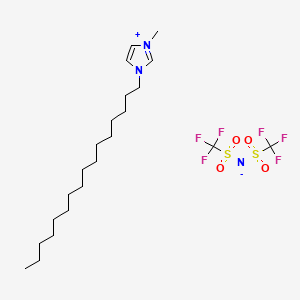

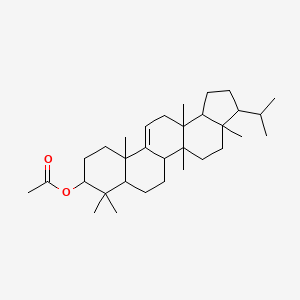

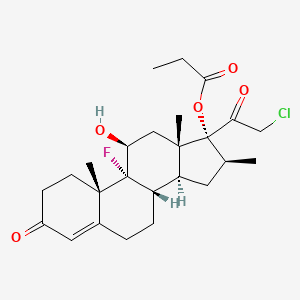

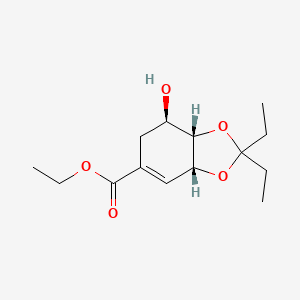

“3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester” is a chemical compound with the molecular formula C14H22O5 . It has a molecular weight of 270.32 g/mol . This compound is used as a reactant in the preparation of oseltamivir analogues .

Molecular Structure Analysis

The IUPAC name of this compound is ethyl (3aR,7R,7aS)-7-acetyloxy-2,2-diethyl-3a,6,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylate . The InChI and SMILES strings provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis

This compound has a molecular weight of 270.32 g/mol and a molecular formula of C14H22O5 . It has a computed XLogP3-AA value of 2.2, indicating its lipophilicity . It has no hydrogen bond donors and six hydrogen bond acceptors . The compound has seven rotatable bonds . Its exact mass and monoisotopic mass are both 312.15728848 g/mol . The topological polar surface area is 71.1 Ų . It has 22 heavy atoms . The compound has three defined atom stereocenters .Aplicaciones Científicas De Investigación

Shikimic Acid Pathway and Derivatives

Pharmacological Importance of Shikimic Acid Pathway Derivatives : Studies highlight the significance of the shikimic acid pathway in plants for synthesizing phenolic compounds with diverse therapeutic applications. These include prevention of diabetes, cardiovascular diseases, cancer, and possess anti-oxidant, antimicrobial, anti-inflammatory activities. Derivatives like syringic acid, produced via this pathway, show potential for biomedical and industrial applications due to their strong antioxidant activity and ability to modulate various disease-related mechanisms (Cheemanapalli et al., 2018).

Industrial and Therapeutic Applications : Shikimic acid itself is noted for its role in the synthesis of drugs like Oseltamivir phosphate (Tamiflu), emphasizing the pathway's industrial importance. The versatility of shikimic acid for synthetic reactions in pharmaceuticals and cosmetics suggests potential applications for its derivatives in similar fields. Advances in biotechnological production methods for shikimic acid indicate avenues for the sustainable production of its derivatives, highlighting the economic and therapeutic potential of compounds from this pathway (G. Rawat et al., 2013).

Potential for Drug Development

- Target for Antimicrobial and Antitubercular Drugs : The enzymes involved in the shikimic acid pathway, such as shikimate kinase, are identified as targets for drug development, particularly for antitubercular medications. This suggests that derivatives from or inhibitors targeting this pathway could be valuable in creating new treatments for tuberculosis and potentially other bacterial infections, emphasizing the pathway's significance in drug discovery (J. Azevedo, 2014).

Propiedades

IUPAC Name |

ethyl (3aR,7R,7aS)-2,2-diethyl-7-hydroxy-3a,6,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O5/c1-4-14(5-2)18-11-8-9(13(16)17-6-3)7-10(15)12(11)19-14/h8,10-12,15H,4-7H2,1-3H3/t10-,11-,12+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPBCFJGUCHGYAN-UTUOFQBUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(OC2C=C(CC(C2O1)O)C(=O)OCC)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1(O[C@@H]2C=C(C[C@H]([C@@H]2O1)O)C(=O)OCC)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.